

(R)-Ofloxacin-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B1513431

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This technical guide provides an in-depth overview of **(R)-Ofloxacin-d3**, a deuterated isotopologue of the fluoroquinolone antibiotic ofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and pathway visualizations to support research and development activities.

Core Compound Data

(R)-Ofloxacin-d3 is the R-enantiomer of ofloxacin with three deuterium atoms incorporated into the N-methyl group of the piperazinyl ring. This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

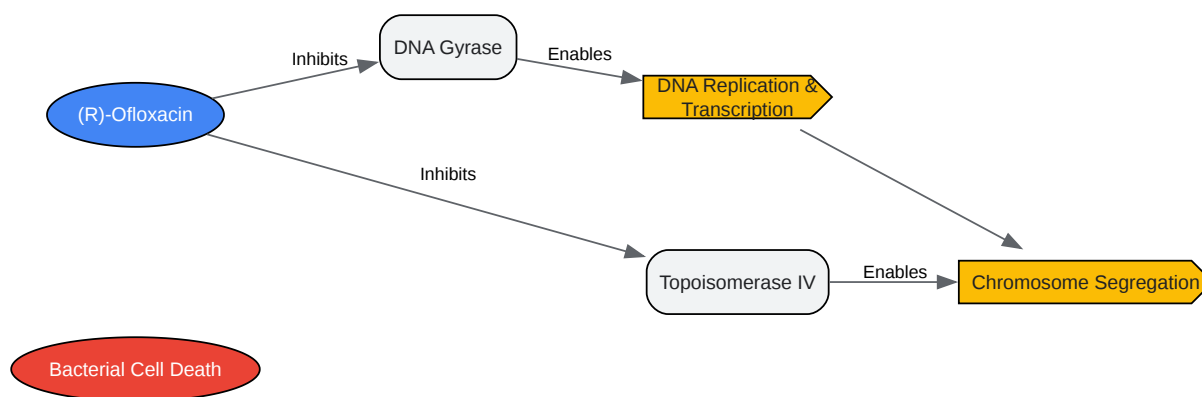
Property	Value
CAS Number	1346617-10-4[1][2]
Molecular Formula	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄ [1][3]
Molecular Weight	364.39 g/mol [1]
Synonyms	(3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, (+)-Ofloxacin-d3, (R)-(+)-Ofloxacin-d3, D-Ofloxacin-d3[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin, including its (R)-enantiomer, exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

- **DNA Gyrase:** This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA, leading to a stalled replication fork and ultimately cell death.[3]
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ofloxacin prevents the segregation of newly replicated chromosomes, leading to a lethal accumulation of DNA breaks and failed cell division.[3]

The following diagram illustrates the inhibitory action of (R)-Ofloxacin on these key bacterial enzymes.



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Mechanism of (R)-Ofloxacin Action

Experimental Protocols

(R)-Ofloxacin-d3 is primarily utilized as an internal standard in analytical methods for the quantification of ofloxacin in biological matrices. Furthermore, understanding the inhibitory activity of ofloxacin on its target enzymes is crucial. Detailed methodologies for these applications are provided below.

Quantification of Ofloxacin in Biological Samples using UPLC-MS/MS with (R)-Ofloxacin-d3 as an Internal Standard

This protocol describes a general workflow for the use of **(R)-Ofloxacin-d3** as an internal standard for the quantification of ofloxacin in samples such as plasma or aqueous humor by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

- Thaw biological samples (e.g., plasma, aqueous humor) on ice.
- To a 100 μL aliquot of the sample, add 10 μL of a working solution of **(R)-Ofloxacin-d3** (internal standard, IS) at a known concentration.
- Vortex mix for 10 seconds.
- Add 200 μL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

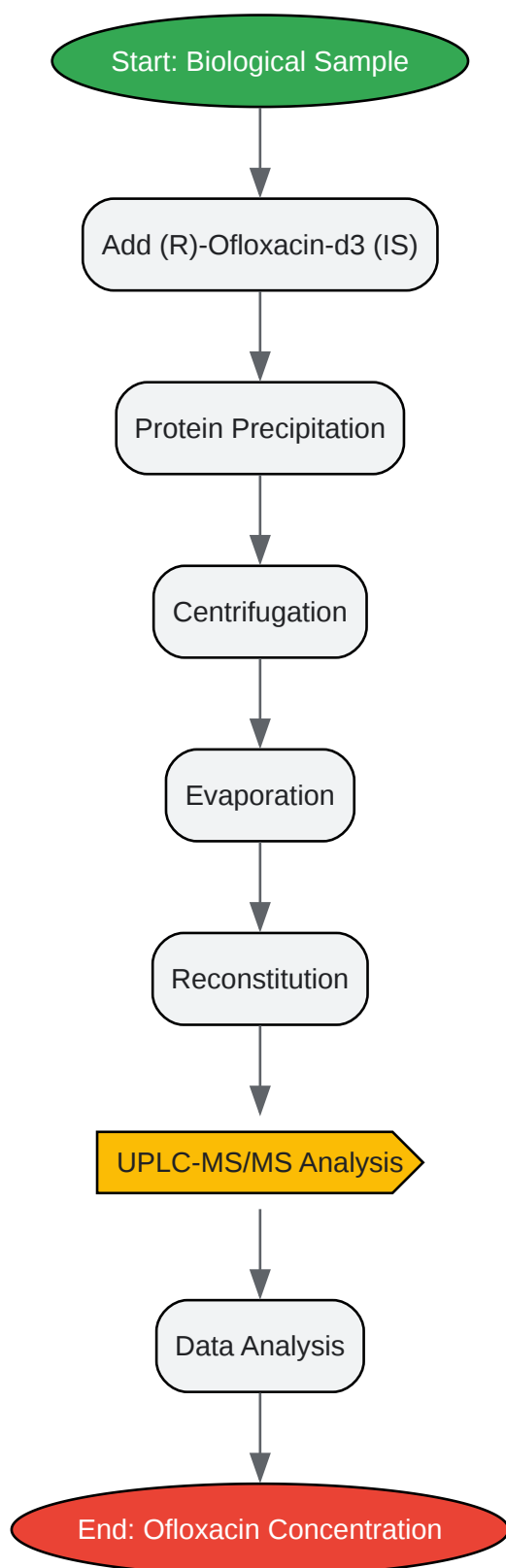
B. UPLC-MS/MS Conditions

- Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm , 2.1 x 100 mm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for ofloxacin and **(R)-Ofloxacin-d3**.

C. Data Analysis

- Quantify the peak areas for both ofloxacin and the internal standard, **(R)-Ofloxacin-d3**.
- Calculate the peak area ratio of ofloxacin to **(R)-Ofloxacin-d3**.
- Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
- Determine the concentration of ofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the workflow for this analytical method.



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Analytical Workflow for Ofloxacin Quantification

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

A. Materials

- Relaxed pBR322 DNA
- DNA Gyrase enzyme
- 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl₂, 25 mM DTT, 9 mM ATP)
- (R)-Ofloxacin or Ofloxacin test solutions at various concentrations
- Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

B. Procedure

- Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
 - 5X Assay Buffer
 - Relaxed pBR322 DNA (e.g., 0.5 µg)
 - Test compound solution or vehicle control
 - Nuclease-free water to the final volume.
- Initiate the reaction by adding a pre-determined amount of DNA gyrase.
- Incubate the reaction at 37°C for 1 hour.
- Terminate the reaction by adding the Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.

- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
- Visualize the DNA bands under UV light and document the results. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of a compound on the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

A. Materials

- Kinetoplast DNA (kDNA)
- Topoisomerase IV enzyme
- 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 5 mM DTT, 5 mM ATP)
- (R)-Ofloxacin or Ofloxacin test solutions at various concentrations
- Stop Solution/Loading Dye

B. Procedure

- Set up reaction mixtures in microcentrifuge tubes on ice, containing:
 - 5X Assay Buffer
 - kDNA (e.g., 200 ng)
 - Test compound solution or vehicle control
 - Nuclease-free water to the final volume.

- Start the reaction by adding topoisomerase IV.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding the Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.
- Run the gel electrophoresis to separate the decatenated minicircles from the catenated kDNA network.
- Stain the gel and visualize the DNA bands. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated minicircles at higher inhibitor concentrations.

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